N,N-Bis((S)-1-phenylethyl)dibenzo[d,f][1,3,2]dioxaphosphepin-6-amine
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Overview
Description
N,N-Bis((S)-1-phenylethyl)dibenzo[d,f][1,3,2]dioxaphosphepin-6-amine is a complex organic compound that belongs to the class of phosphoramidite ligands. These compounds are known for their applications in asymmetric synthesis and catalysis, particularly in the field of hydroformylation and hydrogenation reactions .
Preparation Methods
The synthesis of N,N-Bis((S)-1-phenylethyl)dibenzo[d,f][1,3,2]dioxaphosphepin-6-amine typically involves the reaction of dibenzo[d,f][1,3,2]dioxaphosphepin with (S)-1-phenylethylamine under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. Industrial production methods may involve the use of automated synthesis equipment to ensure consistency and purity of the final product .
Chemical Reactions Analysis
N,N-Bis((S)-1-phenylethyl)dibenzo[d,f][1,3,2]dioxaphosphepin-6-amine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride.
Substitution: It can undergo substitution reactions where the amine group is replaced by other functional groups using appropriate reagents.
Hydroformylation: This compound is extensively used as a ligand in hydroformylation reactions, where it facilitates the addition of formyl groups to alkenes
Scientific Research Applications
N,N-Bis((S)-1-phenylethyl)dibenzo[d,f][1,3,2]dioxaphosphepin-6-amine has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in various catalytic processes, including asymmetric hydrogenation and hydroformylation.
Biology: Research has shown its potential in the synthesis of biologically active compounds.
Medicine: It is being explored for its role in the synthesis of pharmaceutical intermediates.
Industry: This compound is used in the production of fine chemicals and in the development of new materials .
Mechanism of Action
The mechanism of action of N,N-Bis((S)-1-phenylethyl)dibenzo[d,f][1,3,2]dioxaphosphepin-6-amine involves its role as a ligand in catalytic reactions. It coordinates with metal centers, such as rhodium or platinum, to form active catalytic complexes. These complexes facilitate various chemical transformations by stabilizing transition states and lowering activation energies .
Comparison with Similar Compounds
N,N-Bis((S)-1-phenylethyl)dibenzo[d,f][1,3,2]dioxaphosphepin-6-amine is unique due to its specific structure and stereochemistry, which provide high selectivity and efficiency in catalytic reactions. Similar compounds include:
Bis(diphenylphosphino)methane: Another phosphine ligand used in catalysis.
Triphenylphosphine: A widely used ligand in various catalytic processes.
Dibenzo[d,f][1,3,2]dioxaphosphepin derivatives: These compounds share a similar core structure but differ in their substituents, affecting their catalytic properties .
Properties
IUPAC Name |
N,N-bis[(1S)-1-phenylethyl]benzo[d][1,3,2]benzodioxaphosphepin-6-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H26NO2P/c1-21(23-13-5-3-6-14-23)29(22(2)24-15-7-4-8-16-24)32-30-27-19-11-9-17-25(27)26-18-10-12-20-28(26)31-32/h3-22H,1-2H3/t21-,22-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JISGHECLGYELKD-VXKWHMMOSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)N(C(C)C2=CC=CC=C2)P3OC4=CC=CC=C4C5=CC=CC=C5O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=CC=CC=C1)N([C@@H](C)C2=CC=CC=C2)P3OC4=CC=CC=C4C5=CC=CC=C5O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H26NO2P |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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